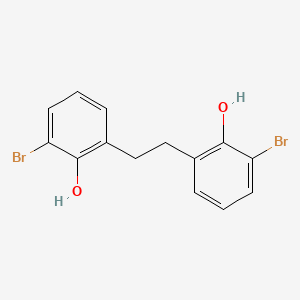
Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine is a synthetic peptide composed of five amino acids: glycine, D-phenylalanine, glycine, D-tryptophan, and D-tyrosine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine .
Applications De Recherche Scientifique
Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine has several scientific research applications:
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Biochemical Research: The compound serves as a model peptide for studying protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: It is utilized in the synthesis of complex peptides and proteins for various industrial purposes
Mécanisme D'action
The mechanism of action of Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-D-phenylalanylglycyl-D-tryptophyl-L-tyrosine
- Glycyl-L-phenylalanylglycyl-D-tryptophyl-D-tyrosine
- Glycyl-D-phenylalanylglycyl-L-tryptophyl-D-tyrosine
Uniqueness
Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of D-amino acids (D-phenylalanine, D-tryptophan, and D-tyrosine) enhances its stability and resistance to enzymatic degradation compared to peptides containing only L-amino acids .
Propriétés
Numéro CAS |
644997-01-3 |
|---|---|
Formule moléculaire |
C33H36N6O7 |
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C33H36N6O7/c34-17-29(41)37-26(14-20-6-2-1-3-7-20)31(43)36-19-30(42)38-27(16-22-18-35-25-9-5-4-8-24(22)25)32(44)39-28(33(45)46)15-21-10-12-23(40)13-11-21/h1-13,18,26-28,35,40H,14-17,19,34H2,(H,36,43)(H,37,41)(H,38,42)(H,39,44)(H,45,46)/t26-,27-,28-/m1/s1 |
Clé InChI |
KTNRFAJKWFLATI-JCYYIGJDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)




![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)
